molecular formula C17H19NO3 B195748 Coclaurine CAS No. 486-39-5

Coclaurine

Cat. No.: B195748
CAS No.: 486-39-5
M. Wt: 285.34 g/mol
InChI Key: LVVKXRQZSRUVPY-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Coclaurine can be synthesized through several methods. One common synthetic route involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. Plants like Nelumbo nucifera are cultivated, and this compound is extracted using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Coclaurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coclaurine has a wide range of applications in scientific research:

Mechanism of Action

Coclaurine exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors and inhibits their activation, leading to a decrease in neurotransmitter release. This mechanism is involved in its sedative and tranquilizing effects . Molecular docking studies have shown that this compound has a strong binding affinity towards targets such as PTGS2 and PTGS1 .

Comparison with Similar Compounds

Coclaurine is structurally similar to other tetrahydroisoquinoline alkaloids, such as:

This compound’s uniqueness lies in its specific binding affinity to nicotinic acetylcholine receptors and its diverse range of biological activities .

Biological Activity

Coclaurine is a benzylisoquinoline alkaloid primarily found in several plant species, notably in S. acutum and the opium poppy (Papaver somniferum). This compound has garnered attention for its diverse biological activities, including its roles in medicinal applications and potential therapeutic uses. This article provides an extensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is synthesized from tyrosine through a series of enzymatic reactions involving this compound N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom of this compound, facilitating its conversion into other bioactive alkaloids. The structure of this compound can be represented as follows:

This compound C16H19N\text{this compound C}_{16}\text{H}_{19}\text{N}

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Antimicrobial Properties : this compound has shown efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.
  • Neuroprotective Effects : Some studies highlight this compound’s ability to protect neuronal cells from damage, indicating a role in neuroprotection.

Antioxidant Activity

A study investigating the antioxidant capacity of this compound found that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 value for radical scavenging activity was determined to be 25 µg/mL, showcasing its potency compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In a controlled animal study, this compound administration significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in models of induced inflammation. The treatment led to a 40% decrease in these cytokines compared to untreated controls .

Antimicrobial Properties

This compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating potential therapeutic applications in treating infections .

Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that this compound could reduce apoptosis induced by oxidative stress. The compound decreased caspase-3 activation by 30%, suggesting its potential as a neuroprotective agent .

Data Tables

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity Effect IC50/MIC Values
AntioxidantRadical scavenging25 µg/mL
Anti-inflammatoryDecrease in TNF-α and IL-6 levels40% reduction
AntimicrobialAgainst S. aureus0.5 mg/mL
Against E. coli1 mg/mL
NeuroprotectiveReduction in apoptosis30% decrease in caspase-3 activation

Properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197561
Record name Coclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-39-5
Record name Coclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COCLAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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